molecular formula C14H20O9 B15296114 Leonuriside CAS No. 121748-12-7

Leonuriside

Cat. No.: B15296114
CAS No.: 121748-12-7
M. Wt: 332.30 g/mol
InChI Key: NOQYJICHFNSIFZ-DIACKHNESA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Leonuriside A can be synthesized through the isolation from Leonurus japonicus. The process involves extracting the dried herb with methanol, followed by purification using chromatographic techniques . The structure of this compound A is elucidated using spectroscopic methods such as NMR and MS .

Industrial Production Methods

Currently, there is limited information on the large-scale industrial production of this compound A. Most of the available data pertains to laboratory-scale extraction and purification from natural sources .

Chemical Reactions Analysis

Types of Reactions

Leonuriside A, being a phenolic glycoside, can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohols .

Scientific Research Applications

Leonuriside A has been extensively studied for its anti-oxidative properties. It has shown stronger anti-oxidative activities than α-tocopherol, a well-known antioxidant . This makes it a potential candidate for use in:

    Chemistry: As an antioxidant in various chemical formulations.

    Biology: Studying its effects on cellular oxidative stress.

    Medicine: Potential therapeutic applications in diseases related to oxidative stress.

    Industry: Use in food preservation to prevent lipid peroxidation.

Mechanism of Action

Leonuriside A exerts its effects primarily through its anti-oxidative properties. It scavenges free radicals and inhibits lipid peroxidation, thereby protecting cells from oxidative damage. The molecular targets include reactive oxygen species and lipid radicals .

Properties

CAS No.

121748-12-7

Molecular Formula

C14H20O9

Molecular Weight

332.30 g/mol

IUPAC Name

(2S,3R,4S,5S,6R)-2-(4-hydroxy-2,6-dimethoxyphenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C14H20O9/c1-20-7-3-6(16)4-8(21-2)13(7)23-14-12(19)11(18)10(17)9(5-15)22-14/h3-4,9-12,14-19H,5H2,1-2H3/t9-,10-,11+,12-,14+/m1/s1

InChI Key

NOQYJICHFNSIFZ-DIACKHNESA-N

Isomeric SMILES

COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)O

Canonical SMILES

COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)O

Origin of Product

United States

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